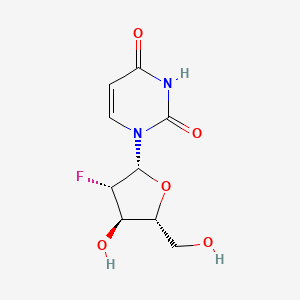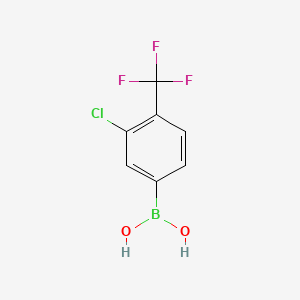
3-Chlor-4-(Trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . It is used in research and development .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic acid involves several chemical reactions. It has been used as a reactant in Suzuki-Miyaura cross-coupling reactions . It has also been involved in the synthesis of biologically active molecules .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(trifluoromethyl)phenylboronic acid is C7H5BClF3O2 . Its average mass is 224.373 Da and its monoisotopic mass is 224.002319 Da .Chemical Reactions Analysis
3-Chloro-4-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. It is used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)phenylboronic acid include a density of 1.5±0.1 g/cm3, boiling point of 308.3±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and a flash point of 140.3±30.7 °C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung kann als Reaktant in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Diese Reaktionen sind eine Art palladiumkatalysierter Kreuzkupplungsreaktionen, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet werden.
Palladium-katalysierte direkte Arylierungsreaktionen
Sie kann auch in palladiumkatalysierten direkten Arylierungsreaktionen verwendet werden . Dies ist eine Methode zur Einführung einer Arylgruppe in ein Molekül, ein wichtiger Schritt bei der Synthese vieler organischer Verbindungen.
Tandem-Typ Pd (II)-katalysierte oxidative Heck-Reaktion und intramolekulare C-H-Amidierungssequenz
Diese Verbindung kann in Tandem-Typ Pd (II)-katalysierten oxidativen Heck-Reaktionen und intramolekularen C-H-Amidierungssequenzen verwendet werden . Dies ist eine komplexe Reaktionssequenz, mit der eine Vielzahl verschiedener organischer Verbindungen hergestellt werden kann.
Rhodium-katalysierte intramolekulare Aminierung
Sie kann als Reagenz für die rhodiumkatalysierte intramolekulare Aminierung verwendet werden . Dies ist eine Art Reaktion, bei der eine Aminogruppe in ein Molekül eingeführt wird.
Mizoroki-Heck-Kupplungsreaktionen
Diese Verbindung kann in Mizoroki-Heck-Kupplungsreaktionen verwendet werden . Diese Reaktionen sind eine Art palladiumkatalysierter Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen.
Palladium-katalysierte stereoselektive Heck-artige Reaktion
Sie kann in palladiumkatalysierten stereoselektiven Heck-artigen Reaktionen verwendet werden . Diese Reaktionen werden verwendet, um Kohlenstoff-Kohlenstoff-Doppelbindungen zu bilden, wobei die Stereochemie des Produkts gesteuert wird.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-4-(trifluoromethyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
3-Chloro-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process called transmetalation . In this process, the organoboron compound (like our 3-Chloro-4-(trifluoromethyl)phenylboronic acid) transfers an organic group to a metal . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 3-Chloro-4-(trifluoromethyl)phenylboronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction is a part of the broader field of palladium-catalyzed coupling reactions, which are crucial in organic synthesis .
Pharmacokinetics
As a boron reagent, it is known to be relatively stable and readily prepared . These properties can influence its bioavailability in the context of chemical reactions.
Result of Action
The action of 3-Chloro-4-(trifluoromethyl)phenylboronic acid results in the formation of new carbon-carbon bonds . This is a fundamental process in the synthesis of complex organic compounds, including many biologically and pharmacologically active molecules .
Action Environment
The action of 3-Chloro-4-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is known for its tolerance to a variety of functional groups and its mild reaction conditions . Safety data suggests that this compound should be handled in a well-ventilated area to avoid inhalation .
Eigenschaften
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKTAGGJMWISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396219 | |
| Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847756-88-1 | |
| Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


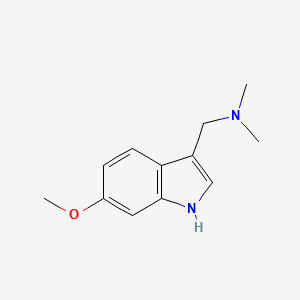
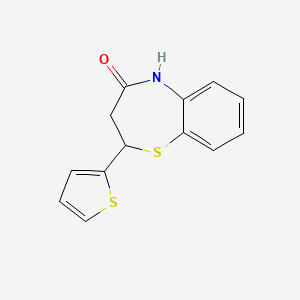
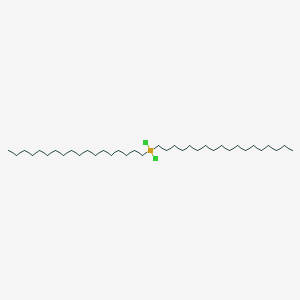

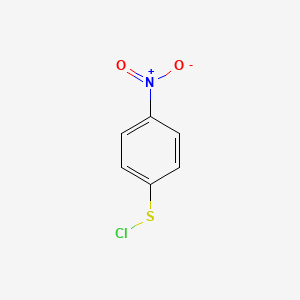
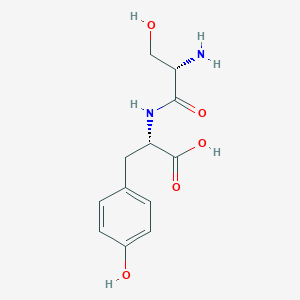
![N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1587648.png)

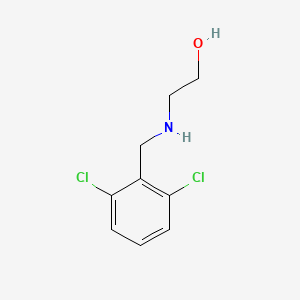

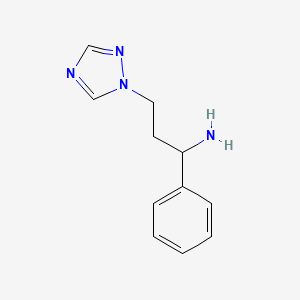
![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)
![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)
